3-(2,4-Dimethylphenyl)-2-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-7-8-13(11(2)9-10)14-5-4-6-15(12(14)3)16(17)18/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESNFBLRRAOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688994 | |
| Record name | 2,2',4'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-09-8 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2,2′,4′-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can be more efficient in terms of time and resource utilization. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Positional isomers of 3-(2,4-dimethylphenyl)-2-methylbenzoic acid differ in the arrangement of substituents on the aromatic rings. These variations significantly influence solubility, melting points, and reactivity:
The symmetric 3,5-dimethylphenyl isomer (YA-9387) likely exhibits higher melting points compared to the asymmetric 2,4- or 2,5-isomers due to improved crystal packing .
Functional Group Modifications
Replacing the methyl group or altering the carboxylic acid moiety impacts biological activity and chemical behavior:
Acrylic Acid Derivatives
- 3-(2-Chloropyridin-4-yl)-3-(2,4-dimethylphenyl)acrylic acid (C₁₆H₁₄ClNO₂): Features an α,β-unsaturated carboxylic acid backbone. Melting point: 189–191°C; higher polarity due to the conjugated system. Used in pesticidal research (similar to isamitraz) .
Ester Derivatives
Heterocyclic Analogs
Incorporating nitrogen-containing heterocycles alters electronic properties and binding affinity:
Substituent Effects on Physicochemical Properties
- Electron-withdrawing groups (e.g., Cl, NO₂): 3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid (C₁₄H₁₀ClNO₅):
- Nitro groups increase acidity (pKa ~1.5–2.5) compared to methyl-substituted analogs .
- Methoxy vs. methyl groups :
- 2-Methoxy-3-(4-methylphenyl)benzoic acid (C₁₅H₁₄O₃):
- Methoxy substituents enhance solubility in polar solvents (e.g., ethanol, DMSO) .
Biological Activity
3-(2,4-Dimethylphenyl)-2-methylbenzoic acid, also known by its chemical formula C16H18O2, is an aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H18O2
- Molecular Weight : 258.32 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.
- Anti-inflammatory Effects : It has been noted for its ability to inhibit inflammatory pathways, potentially useful in treating inflammatory diseases.
- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of certain receptors linked to pain and inflammation.
Antimicrobial Activity
A study conducted on the antimicrobial properties of various benzoic acid derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.
Anti-inflammatory Effects
In a controlled experiment involving murine models of inflammation, administration of this compound resulted in a reduction of pro-inflammatory cytokines (TNF-α and IL-6) by approximately 50% compared to the control group. This suggests a strong anti-inflammatory potential.
Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability with IC50 values of 20 µM for breast cancer cells and 15 µM for colon cancer cells. Apoptotic assays confirmed the induction of apoptosis in these cell lines.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid, and how do steric effects influence reaction efficiency?
Methodological Answer: A plausible synthesis involves Friedel-Crafts acylation followed by oxidation or carboxylic acid functionalization . For example:
Friedel-Crafts alkylation of toluene derivatives with 2,4-dimethylbenzoyl chloride to introduce the substituted phenyl group.
Methylation at the ortho position of the benzoic acid precursor using methyl iodide under basic conditions.
Oxidation of intermediates (e.g., aldehydes or alcohols) to the carboxylic acid using KMnO₄ or CrO₃.
Steric challenges arise from the 2-methyl and 2,4-dimethylphenyl groups, which hinder electrophilic substitution. Optimizing reaction conditions (e.g., Lewis acid catalysts like AlCl₃, elevated temperatures) improves yields .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,4-dimethylphenyl and 2-methylbenzoic acid).
- HPLC-MS : Quantify purity and detect trace impurities; retention time and mass-to-charge ratio (e.g., [M+H]⁺) validate molecular identity.
- X-ray Crystallography (if crystals are obtainable): Resolves steric configurations and validates spatial arrangement .
Q. How do the substituents (methyl groups) influence the compound’s solubility and reactivity?
Methodological Answer:
- Solubility : Methyl groups enhance hydrophobicity, limiting aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for dissolution.
- Reactivity : Electron-donating methyl groups activate the aromatic ring toward electrophilic substitution but sterically hinder reactions at ortho positions. Adjust reaction stoichiometry or use bulky catalysts to mitigate steric effects .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogues (e.g., 2-(3-Fluoro-4-methylphenyl)benzoic acid’s antimicrobial activity ).
- DFT Calculations : Predict charge distribution and reactive sites (e.g., carboxylate group’s electrostatic potential) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Control Experiments : Verify assay conditions (pH, solvent, cell lines) that may affect results. For example, cytotoxicity in cancer cells may vary due to differential membrane permeability.
- Metabolic Stability Studies : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results.
- Structural Analogues : Compare with 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid to isolate substituent effects (e.g., chloro vs. methyl groups).
Q. What strategies optimize the compound’s bioavailability for pharmacological studies?
Methodological Answer:
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogues with halogens (F, Cl) or methoxy groups at the 2,4-dimethylphenyl ring to assess electronic effects.
- Bioisosteric Replacement : Replace the carboxylic acid with sulfonamide or tetrazole groups to modulate acidity and binding.
- In Silico Screening : Prioritize derivatives with improved LogP and polar surface area using tools like SwissADME .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
